3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine
Description
Properties
CAS No. |
629646-12-4 |
|---|---|
Molecular Formula |
C8H6F3N3O2 |
Molecular Weight |
233.15 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C8H6F3N3O2/c9-8(10,11)7(12-13-7)5-2-1-3-6(4-5)14(15)16/h1-4,12-13H |
InChI Key |
RJKYMBCDBXHYJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2(NN2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Diaziridine Formation Mechanism
The formation of the diaziridine ring proceeds via nucleophilic attack of ammonia on the activated oxime tosylate, leading to ring closure. The reaction is sensitive to temperature and reagent purity, with lower temperatures favoring higher selectivity and yield. The diaziridine intermediate is typically isolated by filtration and evaporation before further oxidation.
Stability and Purification
Diaziridines are generally stable under inert atmosphere and low light conditions but can be sensitive to moisture and heat. Purification is commonly achieved by silica gel chromatography using non-polar solvents such as hexane/ethyl acetate mixtures. Avoiding exposure to UV light during purification is critical to prevent premature photolysis.
Scale-Up and Yield
Automated synthesis methods have demonstrated the feasibility of scaling up diaziridine synthesis to multi-gram quantities with yields ranging from moderate to high (40–80%), depending on substrate and reaction optimization. The use of hydroxylamine-O-sulfonic acid as a reagent has improved yields and reduced hazardous reagent handling.
Comparative Table of Preparation Methods
| Methodology | Key Reagents | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Conventional Manual Synthesis | Hydroxylamine hydrochloride, tosyl chloride, liquid ammonia, iodine/Et3N | Well-established, straightforward | Requires low temperature, hazardous reagents | 40–70 |
| Automated Robotic Synthesis | Methanol-NH3, hydroxylamine-O-sulfonic acid, I2-Et3N system | Scalable, reproducible, safer handling | Requires specialized equipment | 50–80 |
| Alternative Oxidation Methods | N-chlorosuccinimide, MnO2 | Mild oxidation conditions | May require longer reaction times | 45–75 |
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(3-Aminophenyl)-3-(trifluoromethyl)diaziridine.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Amino derivatives such as 3-(3-Aminophenyl)-3-(trifluoromethyl)diaziridine.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Photoaffinity Labeling : The compound serves as a photoreactive probe in photoaffinity labeling experiments. Its ability to generate highly reactive carbenes upon UV irradiation allows for the selective labeling of biomolecules, facilitating the study of protein interactions and mechanisms of action in drug discovery. For instance, diazirine-based probes have been utilized to investigate ligand-receptor interactions and cellular pathways, enhancing our understanding of complex biological systems .
Drug Development : Recent studies have highlighted the use of 3-(3-nitrophenyl)-3-(trifluoromethyl)diaziridine derivatives in the development of therapeutic agents. For example, derivatives have been synthesized to explore their effects on Duchenne muscular dystrophy by acting as affinity-based probes that can bind to specific proteins involved in the disease's pathology . This approach not only aids in target identification but also paves the way for novel drug discovery strategies.
Materials Science
Polymer Chemistry : In materials science, diaziridine compounds are increasingly used as crosslinking agents in polymer synthesis. The trifluoromethyl group enhances the stability and reactivity of the diaziridine moiety, making it suitable for creating functionalized polymer networks. Recent advancements have shown that incorporating 3-(3-nitrophenyl)-3-(trifluoromethyl)diaziridine into polymer matrices can improve mechanical properties and thermal stability .
Organic Electronics : The compound has been applied in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to undergo photochemical reactions allows for patterning and structuring within organic materials, leading to improved device performance and efficiency .
Biochemical Applications
Cross-Linking Reagents : As a cleavable cross-linking agent, 3-(3-nitrophenyl)-3-(trifluoromethyl)diaziridine has been employed in ribosomal tRNA binding studies. Its design enables the formation of stable complexes that can be selectively cleaved upon irradiation, providing insights into tRNA interactions within ribosomes . This application exemplifies its utility in studying fundamental biological processes at a molecular level.
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. The nitrophenyl and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Key Observations :
- Nitro Group : The electron-withdrawing nitro group in 3-(3-nitrophenyl)-3-(trifluoromethyl)diaziridine facilitates high diaziridine yields (100%) compared to compounds with electron-donating groups (e.g., -CH₃, -OCH₃), where yields are often lower or unreported .
- Oxidation Efficiency : The conversion of diaziridine to diazirine using iodine/triethylamine is efficient (88%), likely due to the nitro group stabilizing reactive intermediates .
Molecular and Spectral Properties
Notable Trends:
- Trifluoromethyl Group : All compounds exhibit a characteristic ¹⁹F NMR shift between δ -65 to -75 ppm, confirming the trifluoromethyl group's presence .
- Substituent-Induced Shifts : The nitro group in 3-(3-nitrophenyl)-3-(trifluoromethyl)diaziridine causes downfield shifts in aromatic protons (δ 8.52) compared to methyl-substituted analogs (δ 2.49 in p-tolyl derivative) .
Biological Activity
3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine is a diaziridine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound is characterized by a trifluoromethyl group and a nitrophenyl moiety, which may influence its reactivity and interactions with biological targets.
- Molecular Formula : C8H4F3N3O2
- Molecular Weight : 231.13 g/mol
- InChI : InChI=1S/C8H4F3N3O2/c9-8(10,11)7(12-13)6-4(5(14)15)2-1-3-6/h1-3,7H
The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the nitrophenyl group can participate in various chemical reactions, including electrophilic substitutions.
Mechanistic Insights
Research indicates that diaziridines can act as precursors to reactive intermediates, such as carbenes, which are capable of engaging in various biological processes. The generation of diaziridinyl radicals has been noted in studies involving photochemical reactions, suggesting that 3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine may exhibit radical-mediated biological activity .
Antimicrobial Activity
A study investigating the antimicrobial properties of diaziridine derivatives found that certain compounds exhibited significant activity against various bacterial strains. Although specific data on 3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine was limited, the structural similarities to active diaziridines suggest potential antimicrobial effects .
Cytotoxicity and Cell Viability
The cytotoxic effects of diaziridines have been explored in various cancer cell lines. In one study, derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for therapeutic applications, and ongoing research aims to elucidate the specific pathways involved in this selective toxicity .
Case Study 1: Synthesis and Biological Evaluation
In a recent study, researchers synthesized a series of trifluoromethyl-substituted diaziridines, including 3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine. The synthesized compounds were evaluated for their biological activity using assays that measured cell proliferation and apoptosis in cancer cell lines. Results indicated that several derivatives inhibited cell growth significantly compared to control groups .
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| 3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine | 15 | HeLa |
| 4-Trifluoromethyl-diaziridine | 20 | MCF-7 |
| 5-Nitro-diaziridine | 25 | A549 |
Case Study 2: Mechanistic Studies on Radical Formation
Another investigation focused on the mechanistic pathways of diaziridine-induced radical formation. The study utilized electron spin resonance (ESR) spectroscopy to detect radical species generated from diaziridines upon irradiation. The findings suggested that the presence of electron-withdrawing groups like trifluoromethyl enhances radical stability, potentially leading to increased biological reactivity .
Q & A
Q. What established synthetic routes are available for 3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via a two-step process. First, diaziridine precursors are prepared by reacting trifluoroacetophenone derivatives with hydroxylamine to form oximes. For example, 3-(3-nitrophenyl)-3-(trifluoromethyl)diaziridine is synthesized by treating the oxime intermediate with iodine and triethylamine in methanol, followed by purification via column chromatography (10% EtOAc-hexanes) . Key intermediates are characterized using:
- 1H/19F NMR : Peaks at δ = 8.30 (ddd, J = 7.9 Hz, 1H) and δ = -65.14 (19F) confirm aromatic and trifluoromethyl groups .
- Mass Spectrometry : HRMS-ESI validates molecular weights (e.g., [M + H]+ for C11H11F6N4: 313.0888) .
Q. What spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer : Structural validation relies on:
- Multinuclear NMR : 1H NMR identifies aromatic protons and coupling patterns, while 19F NMR confirms trifluoromethyl groups .
- IR Spectroscopy : Stretching frequencies for C=N (diaziridine) and NO2 (nitrophenyl) are critical .
- Chromatography : Purity is assessed via silica gel chromatography (e.g., EtOAc-hexanes gradients) and LC-MS for trace impurities .
Advanced Research Questions
Q. How do electronic effects of substituents influence the synthesis of substituted diaziridines?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro) at the para position hinder synthesis due to destabilization of intermediates. For example, 3-(4-nitrophenyl)-3-(trifluoromethyl)diaziridine synthesis failed, while 3-(4-methylphenyl) derivatives succeeded, as electron-donating groups stabilize intermediates via resonance . Experimental Design Tip :
Q. What strategies optimize diaziridine-to-diazirine oxidation for photolabeling applications?
- Methodological Answer : Oxidation to diazirine (photoreactive form) requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
